2-Ethylhexyl 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate
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Overview
Description
Methyl acetoacetate is an organic compound with the molecular formula C5H8O3. It is a colorless liquid with a characteristic odor and is slightly soluble in water. This compound is widely used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, pesticides, and other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl acetoacetate is typically synthesized through an esterification reaction between acetic acid and methanol in the presence of an acidic catalyst such as sulfuric acid or hydrochloric acid. The reaction is as follows:
CH3COOH+CH3OH→CH3COOCH3+H2O
The reaction mixture is heated and stirred to promote the formation of methyl acetoacetate and water. The product is then separated and purified through distillation .
Industrial Production Methods: In industrial settings, the production of methyl acetoacetate involves similar principles but on a larger scale. The process includes dosing, reaction, separation, refining, and packing. The choice of equipment, such as reactors, stirrers, and distillation towers, is crucial to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl acetoacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, it hydrolyzes back into methanol and acetic acid.
Oxidation: Reacts with strong oxidizing agents to form corresponding oxidation products.
Substitution: Participates in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Acids and Bases: Hydrochloric acid, sulfuric acid, sodium hydroxide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products:
Hydrolysis Products: Methanol and acetic acid.
Oxidation Products: Corresponding carboxylic acids and ketones.
Scientific Research Applications
Methyl acetoacetate is extensively used in scientific research and industrial applications:
Chemistry: It is a key reagent in the synthesis of alpha-substituted acetoacetic esters and cyclic compounds such as pyrazoles, pyrimidines, and coumarins
Biology: Used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: Serves as an intermediate in the production of pesticides, dyes, and polymer stabilizers.
Mechanism of Action
The mechanism of action of methyl acetoacetate involves its reactivity as an ester. It can undergo hydrolysis, oxidation, and substitution reactions, leading to the formation of various products. The molecular targets and pathways depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Ethyl acetoacetate: Similar structure but with an ethyl group instead of a methyl group.
Acetoacetic acid: The parent acid of methyl acetoacetate.
Methyl acetate: Another ester but with different reactivity and applications.
Uniqueness: Methyl acetoacetate is unique due to its versatility in organic synthesis, particularly in forming alpha-substituted acetoacetic esters and cyclic compounds. Its reactivity and applications in various fields make it a valuable compound in both research and industry .
Properties
CAS No. |
13434-00-9 |
---|---|
Molecular Formula |
C28H46O2 |
Molecular Weight |
414.7 g/mol |
IUPAC Name |
2-ethylhexyl 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C28H46O2/c1-7-9-11-21(8-2)19-30-26(29)28(6)17-10-16-27(5)24-14-12-22(20(3)4)18-23(24)13-15-25(27)28/h13,18,20-21,24-25H,7-12,14-17,19H2,1-6H3 |
InChI Key |
NOOLKHUGCQHDQZ-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COC(=O)C1(CCCC2(C1CC=C3C2CCC(=C3)C(C)C)C)C |
Canonical SMILES |
CCCCC(CC)COC(=O)C1(CCCC2(C1CC=C3C2CCC(=C3)C(C)C)C)C |
Key on ui other cas no. |
13434-00-9 |
Origin of Product |
United States |
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